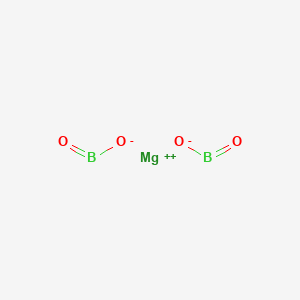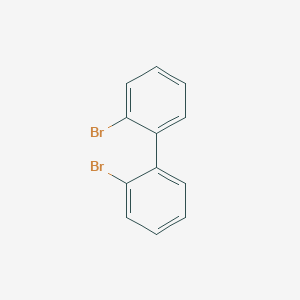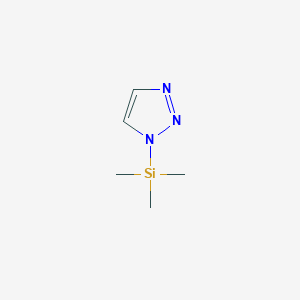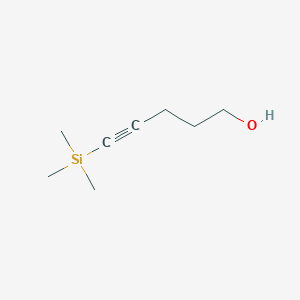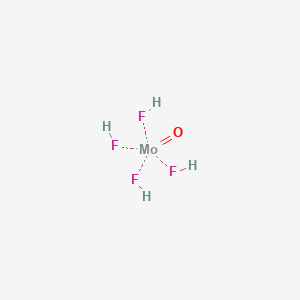
4-dimethoxyphosphinothioyloxy-2-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-dimethoxyphosphinothioyloxy-2-methylaniline is an organic thiophosphate compound. It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a phosphorothioate group bonded to a dimethyl ester and a 4-amino-3-methylphenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-dimethoxyphosphinothioyloxy-2-methylaniline typically involves the reaction of 4-amino-3-methylphenol with dimethyl phosphorochloridothioate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is conducted in large reactors with precise temperature and pressure controls to optimize yield and purity.
化学反応の分析
Types of Reactions
4-dimethoxyphosphinothioyloxy-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine oxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-dimethoxyphosphinothioyloxy-2-methylaniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the formulation of pesticides and fungicides due to its effectiveness against soil-borne diseases.
作用機序
The mechanism of action of 4-dimethoxyphosphinothioyloxy-2-methylaniline involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Tolclofos-methyl: An organic thiophosphate with similar antifungal properties.
Etrimfos: Another phosphorothioate used as a pesticide.
Azamethiphos: A phosphorothioate ester with insecticidal properties.
Uniqueness
4-dimethoxyphosphinothioyloxy-2-methylaniline is unique due to its specific structural features, such as the 4-amino-3-methylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in agriculture and pharmaceuticals.
特性
CAS番号 |
13306-69-9 |
|---|---|
分子式 |
C9H14NO3PS |
分子量 |
247.25 g/mol |
IUPAC名 |
4-dimethoxyphosphinothioyloxy-2-methylaniline |
InChI |
InChI=1S/C9H14NO3PS/c1-7-6-8(4-5-9(7)10)13-14(15,11-2)12-3/h4-6H,10H2,1-3H3 |
InChIキー |
MBJWTIDJKMSHDR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OP(=S)(OC)OC)N |
正規SMILES |
CC1=C(C=CC(=C1)OP(=S)(OC)OC)N |
Key on ui other cas no. |
13306-69-9 |
同義語 |
4-aminofenitrothion O,O-dimethyl-O-(3-methyl-4-aminophenyl)phosphorothioate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


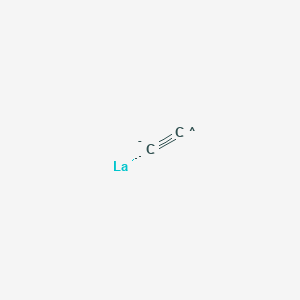
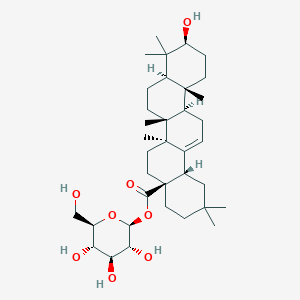
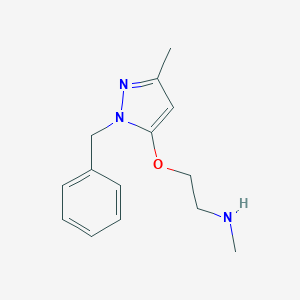
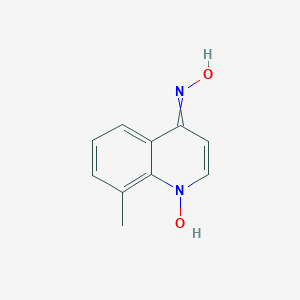

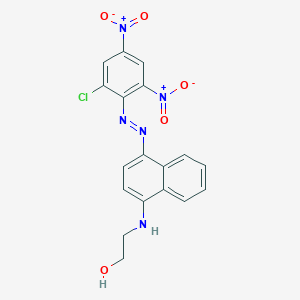
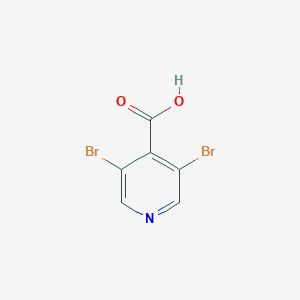
![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B83435.png)

